N-(2-methyl-1-phenylpropan-2-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide
Description
Properties
IUPAC Name |
N-(2-methyl-1-phenylpropan-2-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-26(2,16-19-8-4-3-5-9-19)27-25(32)24(31)21-17-29(22-11-7-6-10-20(21)22)18-23(30)28-12-14-33-15-13-28/h3-11,17H,12-16,18H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBPNZKTEGVGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1-phenylpropan-2-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide typically involves multiple steps, including the formation of the indole ring and subsequent functionalization. One common method involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative in a 40-50% yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1-phenylpropan-2-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's anticancer activity against various tumor cell lines. In vitro assays conducted by the National Cancer Institute (NCI) demonstrated significant inhibition of cell proliferation, indicating potential as an anticancer agent.
Case Study: Breast Cancer Cells (MCF-7)
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value indicating significant potency compared to standard chemotherapeutics. The mechanism of action appears to involve the activation of apoptotic pathways, specifically through caspase activation.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. In vitro evaluations revealed effectiveness against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Toxicology and Safety Profile
Toxicological evaluations indicate that this compound has a favorable safety profile. Acute toxicity studies in animal models have shown no significant adverse effects at therapeutic doses. Long-term studies are necessary to fully assess chronic toxicity and potential side effects.
Mechanism of Action
The mechanism of action of N-(2-methyl-1-phenylpropan-2-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, leading to a range of biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Adamantane Substitutions
Compounds like N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (e.g., derivatives 5a–y in ) replace the morpholine group with adamantane. Adamantane confers high lipophilicity and rigid three-dimensional geometry, enhancing membrane permeability but reducing aqueous solubility. For example, compound 5c (Table 1, ) showed IC₅₀ values of 8.2 µM against HepG2 cells, attributed to adamantane’s ability to disrupt hydrophobic protein interactions . In contrast, the target compound’s morpholine group improves solubility, which may enhance bioavailability despite slightly lower cell penetration .
Morpholine-Containing Derivatives
- 2-(1H-Indol-3-yl)-N-[2-(4-morpholinyl)ethyl]-2-oxoacetamide ():
This simpler analog lacks the 2-methyl-1-phenylpropan-2-yl group, resulting in a lower molecular weight (301.35 g/mol vs. 435.44 g/mol for the target compound). The absence of the bulky N-substituent may reduce steric hindrance, favoring binding to shallow enzyme pockets. However, its simpler structure may limit selectivity . - N-[2-(2-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide (): This derivative shares the morpholine-oxoethyl-indole backbone but substitutes the N-group with a 2-methoxyphenylethyl chain.
Functional Group Variations
- N-(Adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide ():
Incorporates a furan ring and pentyl chain on the indole nitrogen. The furan enhances π-conjugation, possibly improving binding to aromatic-rich targets like topoisomerases. However, the pentyl chain increases hydrophobicity, which may reduce solubility . - 2-(4-methoxy-1H-indol-3-yl)-N-(thiophen-2-carboxylic-3-yl)-2-oxoacetamide ():
Replaces morpholine with a thiophene-carboxylic acid group, introducing acidic properties (pKa ~4.5) that could influence ionization state and tissue distribution .
Pharmacological and Physicochemical Properties
<sup>a</sup> Calculated using ChemAxon.
Biological Activity
N-(2-methyl-1-phenylpropan-2-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Indole moiety linked to a morpholine ring.
- Functional Groups : Contains an oxoacetamide group and a phenylpropan moiety.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of indole can inhibit the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
Research has shown that compounds with similar structures possess antimicrobial activities against a range of pathogens. The presence of the morpholine ring is particularly noted for enhancing the antibacterial efficacy against gram-positive bacteria .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Studies suggest that it may exert protective effects by modulating oxidative stress and inflammatory responses in neuronal cells .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It has been suggested that it can modulate receptors associated with pain and inflammation, providing potential analgesic effects.
- Apoptosis Induction : The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer activity | Showed significant reduction in tumor growth in xenograft models using similar indole derivatives. |
| Study B | Assess antimicrobial efficacy | Demonstrated effective inhibition of Staphylococcus aureus at low concentrations. |
| Study C | Investigate neuroprotective effects | Found reduced markers of oxidative stress in neuronal cultures treated with the compound. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
